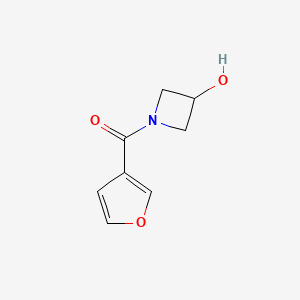![molecular formula C21H26N4OS B2915246 2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide CAS No. 1797321-04-0](/img/structure/B2915246.png)
2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide is a synthetic compound with applications across various scientific fields. It consists of a phenyl ring substituted with an isopropylthio group, linked to a pyrazolo[1,5-a]pyrimidine moiety via a propyl chain and an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide generally involves:
Formation of the 4-(isopropylthio)phenyl intermediate.
Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine.
Coupling of these intermediates via a propyl chain.
Formation of the final acetamide.
Reaction conditions typically include anhydrous solvents, inert atmosphere, and controlled temperatures.
Industrial Production Methods
Industrial production may involve continuous flow chemistry for better yield and efficiency. Parameters like reagent concentration, temperature, and residence time are optimized to scale up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can oxidize the sulfur moiety to sulfoxides and sulfones.
Reduction: Possible reduction of the phenyl ring or the acetamide group.
Substitution: Nucleophilic or electrophilic substitutions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Various nucleophiles or electrophiles under mild conditions.
Major Products
Oxidized forms of the sulfur group.
Reduced phenyl or acetamide derivatives.
Substituted phenyl derivatives.
Scientific Research Applications
2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide has notable applications in several fields:
Chemistry: Utilized as an intermediate in the synthesis of complex organic compounds.
Biology: Investigated for its potential as a molecular probe in biochemical assays.
Medicine: Explored for its pharmacological properties, particularly in drug discovery.
Industry: Used as a precursor in the synthesis of specialized materials and compounds.
Mechanism of Action
The compound may act through multiple pathways depending on its application:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Interference in biochemical pathways, modulation of receptor activity, inhibition of enzyme function.
Comparison with Similar Compounds
Similar Compounds
2-(4-(methylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide
2-(4-(ethylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide
Uniqueness
Compared to its analogs, 2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide has a unique isopropylthio group that confers distinct steric and electronic properties, potentially leading to different biological activities and chemical reactivities.
Hope that paints a clear picture of your compound. Dive into any specific section further?
Properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4OS/c1-15(2)27-19-8-6-17(7-9-19)12-21(26)22-10-4-5-18-13-23-20-11-16(3)24-25(20)14-18/h6-9,11,13-15H,4-5,10,12H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSLOMNHTXSAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CC3=CC=C(C=C3)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{7-oxaspiro[3.5]nonan-1-yl}-2-phenoxyacetamide](/img/structure/B2915165.png)

![tert-butyl N-[2-(4-bromophenoxy)ethyl]carbamate](/img/structure/B2915168.png)
![2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)benzoic acid](/img/structure/B2915169.png)
![1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol](/img/structure/B2915170.png)


![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2915176.png)




